ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate
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Description
Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is a useful research compound. Its molecular formula is C22H22N4O2S3 and its molecular weight is 470.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the compound might target proteins or enzymes essential for the survival of these bacteria .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The compound might interact with its targets, leading to changes that inhibit the growth or survival of the bacteria .
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, as suggested by the reported anti-tubercular activity of benzothiazole derivatives . This could lead to molecular and cellular effects such as disruption of bacterial cell wall synthesis or interference with bacterial protein production.
Biological Activity
Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is a complex organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a butanoate ester group, a triazole ring, and a benzothiazole moiety, which contribute to its diverse interactions with biological systems.
Structural Features
The compound can be broken down into several key components:
Component | Description |
---|---|
Butanoate Ester Group | Provides lipophilicity, aiding in membrane permeability. |
Triazole Ring | Known for antifungal properties and potential interactions with enzymes. |
Benzothiazole Moiety | Exhibits antimicrobial and anticancer activities. |
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : Compounds containing benzothiazole have shown significant antimicrobial effects against various pathogens.
- Anticancer Properties : The presence of sulfide linkages may contribute to the compound's ability to induce apoptosis in cancer cells.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiazole exhibit potent antimicrobial activity. Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate has been tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 16 µg/mL |
Salmonella typhi | 8 µg/mL |
These results suggest that the compound may be effective as an antibacterial agent.
Antifungal Activity
The triazole component is particularly noted for its antifungal properties. In vitro studies have shown that ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate can inhibit fungal growth at concentrations as low as 10 µg/mL against Candida species.
Anticancer Activity
Research into the anticancer potential of this compound has indicated promising results. In cell line studies involving breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1), the compound exhibited:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
SK-Hep-1 | 20 |
These findings highlight the potential of ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate as a candidate for further development in cancer therapeutics.
Case Studies
Several case studies have been conducted to explore the biological activity of compounds similar to ethyl 4-({5-[...]}). For instance:
- Study on Benzothiazole Derivatives : This study synthesized various benzothiazole derivatives and evaluated their inhibitory effects on human glutathione S-transferase (hGSTP1). The results indicated that certain derivatives could significantly reduce enzyme activity, suggesting potential applications in cancer treatment due to reduced detoxification pathways in tumor cells .
- Antifungal Efficacy Investigation : A comparative study assessed the antifungal properties of benzothiazole derivatives against common fungal pathogens. Results showed that compounds with similar structural motifs as ethyl 4-[...] demonstrated high efficacy against resistant strains of Candida albicans .
Properties
IUPAC Name |
ethyl 4-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S3/c1-2-28-20(27)13-8-14-29-21-25-24-19(26(21)16-9-4-3-5-10-16)15-30-22-23-17-11-6-7-12-18(17)31-22/h3-7,9-12H,2,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVQOMLYTVZEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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